2-Methyl-5-nitropyridin-4-amine
Overview
Description
2-Methyl-5-nitropyridin-4-amine is an organic compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, characterized by the presence of a methyl group at the 2-position, a nitro group at the 5-position, and an amino group at the 4-position. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
2-Methyl-5-nitropyridin-4-amine, also known as 2-Amino-4-methyl-5-nitropyridine , is a chemical compound used in the preparation of matrix mixtures required to study new technical developments for direct tissue analysis of peptides . .
Mode of Action
It’s likely that the compound interacts with its targets to induce changes that facilitate the analysis of peptides in tissue samples .
Biochemical Pathways
Given its use in peptide analysis, it may be involved in pathways related to peptide synthesis or degradation .
Result of Action
Its use in the preparation of matrix mixtures for peptide analysis suggests that it may facilitate the identification and characterization of peptides in tissue samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitropyridin-4-amine typically involves nitration and amination reactions. One common method starts with 2-methylpyridine, which undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 2-methyl-5-nitropyridine is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, such as 2-methyl-5-aminopyridin-4-amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: 2-Methyl-5-aminopyridin-4-amine.
Reduction: this compound derivatives.
Substitution: Various halogenated and alkylated derivatives.
Scientific Research Applications
2-Methyl-5-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitropyridine: Lacks the amino group at the 4-position.
2-Amino-5-nitropyridine: Lacks the methyl group at the 2-position.
4-Methyl-5-nitropyridin-2-amine: Similar structure but different substitution pattern.
Uniqueness
2-Methyl-5-nitropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-5-nitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-5(7)6(3-8-4)9(10)11/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJFKMKJRWIRMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516052 | |
Record name | 2-Methyl-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84487-12-7 | |
Record name | 2-Methyl-5-nitro-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84487-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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